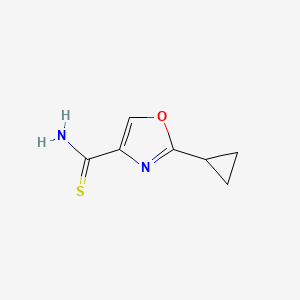

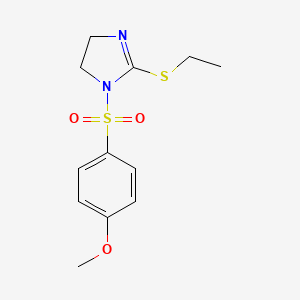

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and receptors, and for their chemosensory properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide groups with aromatic or heteroaromatic compounds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors involved the condensation of benzenesulfonamide with a phenylthiazol moiety . Similarly, the synthesis of a chemosensor for silver ions used 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, which suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen bonding, contributing to its stability . The molecular structure is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy, as seen in the studies of various benzenesulfonamide compounds .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including intramolecular charge transfer (ICT), which is significant for their function as chemosensors . The reactivity of these compounds can be influenced by the substituents on the aromatic ring, as seen in the synthesis and bioactivity studies of 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting points, and stability, are important for their practical applications. These properties can be studied using techniques like thermal analysis, spectroscopy, and computational methods . For example, the thermal stability of two polymorphs of a related compound was investigated using thermogravimetry and differential thermal analysis .

Scientific Research Applications

Photodynamic Therapy and Photocatalysis

- Photophysicochemical Properties : Research has indicated that compounds like 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, when used as substituents in zinc(II) phthalocyanines, exhibit properties suitable for photocatalysis and photodynamic therapy. These compounds demonstrate good solubility, fluorescence, singlet oxygen production, and photostability, making them potential candidates for cancer treatment and environmental applications (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial and Antitumor Applications

- Synthesis and Bioactivity : A series of new benzenesulfonamides, including derivatives similar to 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, has been synthesized for potential use in antimicrobial and antitumor activities. These compounds have shown interesting cytotoxic activities and strong inhibition against certain human enzymes, suggesting their relevance in anti-tumor studies (Gul et al., 2016).

Photophysical Properties for Sensitizers

- Photophysical Properties in Zinc Phthalocyanines : The introduction of benzenesulfonamide derivatives into zinc(II) phthalocyanines enhances their photophysical properties. These properties are essential for the development of efficient Type II photosensitizers, which are highly relevant in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Electrochromic Devices

- Electrochromic Polymers : Certain derivatives of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide have been used in synthesizing electrochromic polymers. These polymers exhibit distinct color changes under different electrical states and have applications in high-contrast electrochromic devices, which are significant in display technologies (Su, Chang, & Wu, 2017).

properties

IUPAC Name |

4-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S2/c1-22-15-4-6-16(7-5-15)24(20,21)18-12-17(14-8-11-23-13-14)19-9-2-3-10-19/h4-8,11,13,17-18H,2-3,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIOQOJOHYLKIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2553835.png)

![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)

![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)

![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B2553843.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)

![Thiomorpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2553851.png)